A Senior Application Scientist's In-depth Technical Guide to N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine (Fmoc-Lys(Trt)-OH)
A Senior Application Scientist's In-depth Technical Guide to N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine (Fmoc-Lys(Trt)-OH)
Introduction: The Strategic Importance of Fmoc-Lys(Trt)-OH in Advanced Peptide Synthesis
In the intricate landscape of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for trifunctional amino acids is a critical determinant of success, directly influencing the purity, yield, and ultimate biological activity of the target peptide.[1][2][3] For lysine, an amino acid frequently implicated in critical biological functions and a common site for post-translational modifications, the choice of its side-chain protecting group is of paramount importance. This guide provides an in-depth exploration of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine, commonly known as Fmoc-Lys(Trt)-OH, a cornerstone reagent in modern peptide chemistry.[1]
The strategic utility of Fmoc-Lys(Trt)-OH lies in its orthogonal protection scheme. The base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position allows for sequential peptide chain elongation, while the acid-labile trityl (Trt) group on the ε-amino side chain offers distinct advantages, particularly in the synthesis of complex peptides, peptide libraries, and molecules requiring site-specific modifications.[4] This guide will delve into the core chemical properties of Fmoc-Lys(Trt)-OH, provide detailed, field-proven protocols for its application, and offer expert insights into the rationale behind key experimental choices, empowering researchers, scientists, and drug development professionals to leverage this versatile building block to its full potential.
Core Chemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of Fmoc-Lys(Trt)-OH is fundamental to its effective application in peptide synthesis.
Chemical Structure
The structure of Fmoc-Lys(Trt)-OH is defined by three key functional moieties: the L-lysine backbone, the Nα-Fmoc protecting group, and the Nε-Trityl protecting group.
Caption: Chemical structure of Fmoc-Lys(Trt)-OH.
Physicochemical Data
The following table summarizes the key physicochemical properties of Fmoc-Lys(Trt)-OH.
| Property | Value | Source(s) |
| CAS Number | 111061-54-2, 719892-61-2 | [5][6][7][8] |
| Molecular Formula | C₄₀H₃₈N₂O₄ | [4][6][7] |
| Molecular Weight | 610.74 g/mol | [4][7][9] |
| Appearance | White to off-white powder | [4] |
| Purity | Typically ≥98% | [8] |
| Melting Point | 129-135 °C | [10] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | [4] |
The Science of Protection: A Tale of Two Groups
The efficacy of Fmoc-Lys(Trt)-OH in SPPS stems from the distinct and complementary chemical labilities of its two protecting groups, Fmoc and Trityl. This orthogonality is the cornerstone of modern peptide synthesis.
The Nα-Fmoc Group: A Temporary Guardian
The Fmoc group is renowned for its lability to basic conditions, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][4] The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system by the secondary amine base.[11] This generates a highly reactive dibenzofulvene intermediate, which is subsequently trapped by piperidine to form a stable adduct, driving the reaction to completion.[11][12]
Expert Insight: The choice of 20% piperidine in DMF is a balance between efficient Fmoc removal and minimizing side reactions. While higher concentrations can speed up deprotection, they can also increase the risk of side reactions like aspartimide formation in sensitive sequences.[11] The use of DMF as a solvent is crucial as it effectively solvates the growing peptide chain and the reagents, facilitating the reaction.[11]
The Nε-Trityl Group: A Robust yet Removable Shield
The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group. Its primary function is to mask the nucleophilic ε-amino group of the lysine side chain, thereby preventing the formation of branched peptides during chain elongation.[13]
Key Advantages of the Trityl Group:
-
Orthogonality: The Trt group is completely stable under the basic conditions used for Fmoc removal, ensuring the integrity of the lysine side chain throughout the synthesis.[1]
-
Mild Cleavage Profile: Compared to the more traditional tert-butyloxycarbonyl (Boc) group, the Trt group is cleaved under milder acidic conditions.[13] This allows for shorter cleavage times and reduces the risk of acid-catalyzed side reactions.[13]
-
Reduced Side Reactions: The trityl cation generated during cleavage is highly stabilized and can be efficiently scavenged.[1] This leads to a cleaner cleavage and a significant reduction in t-butylated side products that can arise from the cleavage of Boc groups, resulting in a higher quality crude peptide and simplifying subsequent purification.[1][14]
Experimental Protocols: A Practical Guide
The successful incorporation of Fmoc-Lys(Trt)-OH into a peptide sequence requires meticulous attention to detail. The following protocols provide a robust framework for its use in SPPS.
Protocol 1: Coupling of Fmoc-Lys(Trt)-OH
This protocol outlines the standard procedure for coupling Fmoc-Lys(Trt)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Lys(Trt)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.[4]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.[1][13]
Expert Insight: The choice of coupling reagent is critical. For the sterically hindered Fmoc-Lys(Trt)-OH, highly reactive aminium/uronium salt-based reagents like HATU are recommended to ensure high coupling efficiency and minimize racemization.[4]
Protocol 2: Selective On-Resin Deprotection of the Trityl Group
A key advantage of the Trt group is its selective removal on-resin, enabling site-specific modification of the lysine side chain.[4]
Materials:
-
Peptide-resin containing a Lys(Trt) residue
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Anhydrous Dichloromethane (DCM)
-
10% DIPEA in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 1-5% TFA and 1% TIS in DCM.[4]
-
Trityl Removal: Treat the resin with the deprotection cocktail and gently agitate for 30 minutes at room temperature. Repeat this step once.[4]
-
Washing: Thoroughly wash the resin with DCM.
-
Neutralization: Wash the resin with 10% DIPEA in DMF to neutralize the protonated ε-amino group, followed by further DCM washes.[4] The free ε-amino group is now available for modification.
Protocol 3: Final Cleavage and Global Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 92.5% TFA, 2.5% Water, 2.5% Ethanedithiol, 2.5% TIS)[13]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[13]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The solution will likely turn yellow or orange due to the release of trityl cations.[13]
-
Peptide Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[13]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and cleaved protecting groups.[4][13]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4][13] The crude peptide is now ready for purification by reverse-phase HPLC.[4]
Visualizing the Workflow: SPPS with Fmoc-Lys(Trt)-OH
Caption: Iterative workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Comparative Performance and Data
The selection of a lysine derivative in SPPS can be guided by comparative data. The following table summarizes the general characteristics of Fmoc-Lys(Trt)-OH in comparison to the commonly used Fmoc-Lys(Boc)-OH.
| Feature | Fmoc-Lys(Trt)-OH | Fmoc-Lys(Boc)-OH | Rationale |
| Cleavage Condition | Milder TFA conditions | Stronger TFA conditions | The Trt group is more acid-labile than the Boc group.[13] |
| Expected Crude Purity | Higher | Lower | Milder cleavage reduces side reactions, particularly t-butylation.[14] |
| Common Side Products | Tritylation of susceptible residues (e.g., Trp) if scavengers are not used effectively. | t-Butylation of susceptible residues (e.g., Trp, Met).[1] | The bulky trityl cation is a less aggressive electrophile.[3] |
Applications in Research and Drug Development
The unique properties of Fmoc-Lys(Trt)-OH make it an invaluable tool in various areas of research and drug development.
-
Synthesis of Modified Peptides: The ability to selectively deprotect the Trt group on-resin allows for the site-specific attachment of various moieties, such as fluorophores, biotin, or ubiquitin, which is crucial for creating biochemical probes and studying protein interactions.[4]
-
Peptide Libraries: In the creation of diverse peptide libraries for drug discovery, the high purity of crude peptides synthesized with Fmoc-Lys(Trt)-OH simplifies the subsequent screening and hit identification processes.
-
Complex Peptide Synthesis: For long or "difficult" peptide sequences prone to aggregation, the use of the bulky Trt group can sometimes improve solubility and synthetic outcomes.[13]
-
Development of Peptide-Based Therapeutics: The enhanced purity and reduced side products associated with the use of Fmoc-Lys(Trt)-OH contribute to the development of safer and more effective peptide-based drugs.[10][15]
Conclusion: A Strategic Asset for Peptide Chemists
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine is more than just a protected amino acid; it is a strategic tool that offers peptide chemists a high degree of control and precision. Its well-defined chemical properties, orthogonal protection scheme, and the advantages conferred by the trityl group make it an indispensable component in the synthesis of high-purity, complex peptides for a wide range of applications in research, biotechnology, and medicine. By understanding the principles behind its use and adhering to optimized protocols, scientists can harness the full potential of Fmoc-Lys(Trt)-OH to advance their scientific endeavors.
References
- Application Notes and Protocols for Fmoc-Lys(Trt)-OH in Peptide Synthesis - Benchchem.
- The Strategic Application of Fmoc-Lys(Trt)-OH in Solid-Phase Peptide Synthesis: A Technical Guide - Benchchem.
- 719892-61-2 | Fmoc-lys(trt)-oh | Tetrahedron.
- 111061-54-2 | Fmoc-Lys(Trt)-OH - ChemPep.
- Fmoc-Lys(Trt)-OH | 719892-61-2 - ChemicalBook.
- Fmoc-Lys(Trt)-OH - Sobekbio Biosciences.
- Application Notes and Protocols: Fmoc-Lys(Trt)-OH in the Synthesis of Long or Difficult Peptide Sequences - Benchchem.
- Fmoc-Lys(Trt)-OH [111061-54-2] - Aapptec Peptides.
- Fmoc-Lys(Trt)-OH - MySkinRecipes.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Fmoc-Lys(Trt)-OH | 111061-54-2 | Benchchem.
- Application Notes and Protocols for the Use of Fmoc-Lys(Trt)-OH in Peptide Library Synthesis - Benchchem.
- Fmoc-Lys(Trt)
- (PDF)
- A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Lys(Trt)-OH - Benchchem.
- Fmoc-Lys(Mtt)-OH: A Key Player in Peptide Synthesis and Drug Development.
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